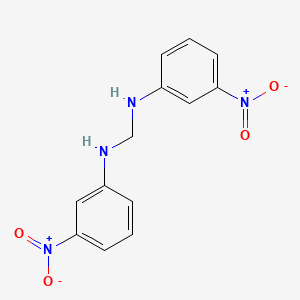

N,N'-bis(3-nitrophenyl)methanediamine

Description

Structure

3D Structure

Properties

CAS No. |

6638-08-0 |

|---|---|

Molecular Formula |

C13H12N4O4 |

Molecular Weight |

288.26 g/mol |

IUPAC Name |

N,N'-bis(3-nitrophenyl)methanediamine |

InChI |

InChI=1S/C13H12N4O4/c18-16(19)12-5-1-3-10(7-12)14-9-15-11-4-2-6-13(8-11)17(20)21/h1-8,14-15H,9H2 |

InChI Key |

YHYKPYFDKLUFNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCNC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for N,n Bis 3 Nitrophenyl Methanediamine

Classical and Contemporary Synthetic Routes

The principal method for synthesizing N,N'-bisarylmethanediamines, including the 3-nitrophenyl variant, relies on the well-established reaction between aromatic amines and formaldehyde (B43269). This approach is valued for its directness and efficiency in creating the central methylene (B1212753) bridge that links the two aromatic moieties.

The core reaction for the formation of N,N'-bis(3-nitrophenyl)methanediamine involves the condensation of two equivalents of 3-nitroaniline (B104315) with one equivalent of formaldehyde. This reaction proceeds via the nucleophilic attack of the amino groups of the 3-nitroaniline molecules onto the electrophilic carbonyl carbon of formaldehyde. The process typically results in the formation of the desired diamine and a molecule of water. A similar synthetic strategy is employed in the preparation of related structures, such as (3-nitrophenyl)(5-substituted phenyl-1,3,4-thiadiazol-2-yl) methanediamine (B1196670), where 3-nitroaniline and formaldehyde are key reactants. researchgate.net

While N,N'-bisarylmethanediamines can be isolated as final products, they are also recognized as key intermediates in further reactions. One notable subsequent transformation is the acid-catalyzed cyclocondensation with additional formaldehyde. researchgate.net Research on N,N'-bisaryl (including the 4-nitrophenyl analog) methanediamines demonstrates that in the presence of an acid catalyst and excess formaldehyde, these compounds can undergo cyclization to form 1,3,5-triaryl-1,3,5-hexahydrotriazines. researchgate.net This indicates that the initial formation of the methanediamine is a critical step preceding the cyclization. The mechanism suggests that the diamine is protonated, facilitating a reaction cascade with formaldehyde to build the triazine ring.

The conditions for the synthesis of N,N'-bisarylmethanediamines can be tailored to optimize the yield and purity of the product. For the closely related analog, N,N'-bis(4-nitrophenyl)methanediamine, the reaction is typically conducted in a polar solvent such as methanol (B129727) or ethanol. evitachem.com Temperature control is crucial, with conditions often maintained below 50°C to ensure the selective formation of the desired diamine and to prevent the formation of by-products. evitachem.com While the initial condensation may proceed under neutral or slightly basic conditions, subsequent acid-catalyzed reactions are performed in solvents like acetonitrile (B52724) under reflux. researchgate.net The choice of solvent and catalyst (acidic or basic) can significantly influence the reaction pathway, favoring either the formation of the simple diamine or promoting further reactions like cyclocondensation. evitachem.com

Table 1: Representative Reaction Conditions for Bisarylmethanediamine Synthesis and Further Reactions

| Reaction Type | Reactants | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Diamine Formation | 4-Nitroaniline (B120555), Formaldehyde | Acidic or Basic (optional) | Methanol or Ethanol | < 50°C | N,N'-bis(4-nitrophenyl)methanediamine |

| Cyclocondensation | N,N'-bis(4-nitrophenyl)methanediamine, Formaldehyde | Acid (e.g., Formic Acid) | Acetonitrile | Reflux | 1,3,5-tris(4-nitrophenyl)-1,3,5-hexahydrotriazine |

The synthetic principles applied to this compound are broadly applicable to a range of related N,N'-bisarylmethanediamines. The specific nature of the aromatic amine precursor dictates the properties and structure of the final product.

The synthesis of methanediamines incorporating pyridine (B92270) rings follows a similar condensation pathway. For instance, N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine is synthesized by reacting 2-(methylamino)pyridine (B147262) with an aqueous solution of formaldehyde. researchgate.net The reaction is typically performed at a reduced temperature (0°C) to control the reaction rate. researchgate.net This synthesis demonstrates that the condensation reaction is effective for heteroaromatic amines as well as for nitro-substituted anilines, producing compounds with two pyridine rings linked by an N,N'-dimethylmethaneamine chain. researchgate.net

The 4-nitro isomer, N,N'-bis(4-nitrophenyl)methanediamine, is a well-documented analog. Its synthesis is a clear example of the condensation reaction between an aromatic amine and formaldehyde. evitachem.com The primary reactants are 4-nitroaniline and formaldehyde. evitachem.com The reaction mechanism involves the nucleophilic attack of the amine groups on the formaldehyde molecule, leading to the formation of the methylene-linked product. evitachem.com Purification of the resulting compound is often achieved through methods such as recrystallization to obtain a high-purity product. evitachem.com The reactivity of this compound is significantly influenced by the electron-withdrawing character of the nitro groups. evitachem.com

Table 2: Comparison of Synthesis for Related N,N'-Bisarylmethanediamines

| Target Compound | Aromatic Amine Precursor | Methylene Source | Key Reaction Type |

|---|---|---|---|

| This compound | 3-Nitroaniline | Formaldehyde | Condensation |

| N,N'-bis(4-nitrophenyl)methanediamine | 4-Nitroaniline | Formaldehyde | Condensation |

| N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine | 2-(Methylamino)pyridine | Formaldehyde | Condensation |

Synthesis of Related N,N'-Bisarylmethanediamines

Mechanistic Elucidation of Synthetic Transformations

The formation of this compound from 3-nitroaniline and formaldehyde proceeds through a series of mechanistic steps. While the specific intermediates for this exact reaction are not extensively documented, the mechanism can be inferred from detailed studies of analogous reactions, such as the formation of 4,4'-methylene diphenyl diamine (MDA). nih.gov

The reaction is initiated by the nucleophilic addition of the amine group of 3-nitroaniline to the carbonyl carbon of formaldehyde. This step is often catalyzed by acid, which protonates the formaldehyde, making it more electrophilic. This initial addition forms a hemiaminal (or carbinolamine) intermediate, N-(3-nitrophenyl)hydroxymethylamine.

This hemiaminal is typically unstable and can undergo one of two pathways. It can be protonated and lose a molecule of water to form a reactive Schiff base-like cation, [O₂NC₆H₄NHCH₂]⁺. This cation is highly electrophilic and readily reacts with a second molecule of 3-nitroaniline. The nucleophilic attack of the second aniline (B41778) molecule on the methylene carbon of this intermediate, followed by deprotonation, yields the final product, this compound.

Alternatively, the hemiaminal can react directly with a second molecule of 3-nitroaniline in a substitution reaction, eliminating a molecule of water to form the final product.

Under certain reaction conditions, particularly with an excess of formaldehyde or at elevated temperatures, the formation of dimers and higher oligomers can occur. The this compound product contains secondary amine functionalities which can further react with formaldehyde.

The reaction of this compound with formaldehyde can lead to the formation of a more complex structure. For instance, the reaction of N,N'-bisarylmethanediamines with formaldehyde has been shown to lead to the formation of 1,3,5-triaryl-1,3,5-hexahydrotriazines. researchgate.net This suggests that this compound could cyclize with formaldehyde to form 1,3,5-tris(3-nitrophenyl)-1,3,5-hexahydrotriazine.

The proposed mechanism for oligomer formation involves the initial product, this compound, acting as a nucleophile. One of the secondary amine groups can react with formaldehyde to form a new hemiaminal intermediate. This intermediate can then react with another molecule of 3-nitroaniline or another this compound molecule, leading to the propagation of an oligomeric chain.

The formation of complex oligomeric structures from anilines and formaldehyde can proceed through key intermediates such as dimethylenetriamine structures. In a related study, the reaction of 2-aminopyrimidine (B69317) with formaldehyde was found to yield N,N',N''-tris(2-pyrimidinyl)dimethylenetriamine. researchgate.net This provides a basis for proposing the formation of analogous intermediates in the reaction involving 3-nitroaniline.

A plausible key intermediate in the formation of oligomers is N,N',N''-tris(3-nitrophenyl)dimethylenetriamine. This structure consists of three 3-nitrophenyl groups linked by two methylene bridges. The formation of this intermediate can be envisioned through the reaction of this compound with the reactive N-(3-nitrophenyl)methanimine intermediate (formed from the dehydration of the initial hemiaminal). The nucleophilic attack of a secondary amine from the methanediamine onto the methanimine (B1209239) would lead to the formation of this triamine structure.

These intermediates are often transient and present in low concentrations, making their direct isolation and characterization challenging. However, their existence is supported by the structures of the resulting oligomeric and polymeric materials.

Interactive Data Table: Proposed Intermediates in the Synthesis of this compound and its Oligomers

| Intermediate | Proposed Role |

| N-(3-nitrophenyl)hydroxymethylamine | Initial adduct of 3-nitroaniline and formaldehyde. |

| N-(3-nitrophenyl)methanimine | Dehydrated form of the initial adduct, acts as an electrophile. |

| N,N',N''-tris(3-nitrophenyl)dimethylenetriamine | Key intermediate in the formation of higher oligomers. |

Molecular Structure and Supramolecular Architecture of N,n Bis 3 Nitrophenyl Methanediamine

Crystallographic Characterization

The molecular structure of N,N'-bis(3-nitrophenyl)methanediamine has been elucidated through detailed crystallographic analysis.

Single-crystal X-ray diffraction studies of the title compound, with the chemical formula C₁₃H₁₂N₄O₄, have provided precise insights into its three-dimensional structure. researchgate.net

The analysis revealed that the molecule possesses inherent symmetry within the crystal lattice. researchgate.net Specifically, the molecule is situated on a crystallographic twofold axis, which dictates a symmetrical arrangement of its constituent parts. researchgate.net This symmetry element passes through the central methylene (B1212753) carbon atom.

The geometry of the 3-nitroanilino fragment within the molecule is a key structural feature. Crystallographic data indicates that this portion of the molecule is essentially planar. researchgate.net This planarity involves the atoms of the nitrophenyl group and the adjacent amine nitrogen atom.

The central C-N-C-N-C linkage of the molecule adopts a distinct conformation. It assumes a nearly perpendicular/perpendicular arrangement. researchgate.net This is quantified by the C-N-C-N torsion angles, which have been measured to be 81.18 (18)°. researchgate.net This specific angular value defines the spatial relationship between the two 3-nitrophenyl groups.

Beyond the description of atomic positions, the crystallographic study also sheds light on the subtle electronic interactions that govern the molecule's preferred conformation.

A significant finding from the structural analysis is the presence of a pair of adjacent anomeric interactions within the N-C-N unit. researchgate.net The observed conformation of the C-N-C-N-C linkage is controlled by these effects. researchgate.net This study represents the first experimental demonstration of two anomeric effects coexisting within a single N-C-N unit. researchgate.net The anomeric effect, a stereoelectronic phenomenon, involves the donation of electron density from a lone pair on an atom (in this case, nitrogen) to an adjacent antibonding σ* orbital (the C-N bond). The presence of two such interactions contributes significantly to the stability of the observed molecular geometry.

Interactive Data Table: Crystallographic and Torsional Data

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂N₄O₄ |

| Molecular Symmetry | Crystallographic twofold axis |

| 3-Nitroanilino Fragment Geometry | Essentially planar |

| C-N-C-N-C Conformation | Nearly perpendicular/perpendicular |

| C-N-C-N Torsion Angle | 81.18 (18)° |

| Key Intramolecular Interaction | Double Anomeric Effects |

Intramolecular Electronic Interactions

Implications for N-Pyramidality and C-N Bond Lengths in Related Systems

The electronic and stereochemical features within the N-C-N fragment of this compound are influenced by anomeric effects. nih.govresearchgate.net This phenomenon, involving the interaction between a lone pair on a nitrogen atom and the antibonding orbital (σ) of an adjacent C-N bond, has significant consequences for molecular geometry. In related systems, such as certain tetraazabicyclo[3.3.0]octane derivatives, the anomeric effect (nN → σC-N) has been shown to cause a reduction in N-pyramidality and a shortening of the C-N bond lengths. researchgate.net The nitrogen atom becomes more planar as its lone pair delocalizes into the neighboring antibonding orbital. This delocalization also strengthens and shortens the associated carbon-nitrogen bond. In this compound, the C-N-C-N-C fragment adopts a conformation with C-N-C-N torsion angles of 81.18 (18)°, a geometry controlled by a pair of these anomeric interactions. nih.govresearchgate.net

Table 1: Selected Bond Parameters in this compound

| Bond/Angle | Value |

| C-N-C-N Torsion Angle | 81.18 (18)° |

Hydrogen Bonding and Supramolecular Assembly

Characterization of N-H···O and C-H···O Hydrogen Bond Interactions

The supramolecular assembly is primarily directed by one conventional N-H···O hydrogen bond and two weaker C-H···O hydrogen bonds. nih.govresearchgate.net These interactions link individual molecules together, with the oxygen atoms of the nitro groups acting as the hydrogen bond acceptors. The amine group provides the proton for the stronger N-H···O interaction, while activated C-H groups on the phenyl rings and the central methylene bridge participate in the C-H···O bonds. The geometric parameters of these bonds define the strength and directionality of the intermolecular connections.

Table 2: Hydrogen Bond Geometry for this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O | Data not available | Data not available | Data not available | Data not available |

| C—H···O | Data not available | Data not available | Data not available | Data not available |

| C—H···O | Data not available | Data not available | Data not available | Data not available |

Specific geometric data for bond lengths and angles were not available in the cited sources.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for ¹H NMR and ¹³C NMR, including chemical shifts and coupling constants for N,N'-bis(3-nitrophenyl)methanediamine, are not available in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific peak assignments, chemical shifts (δ), and coupling constants (J) are not documented in accessible sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

A detailed ¹³C NMR peak list with chemical shifts for the aromatic and aliphatic carbons is not available.

Deuterium (B1214612) Exchange Studies for Amine Protons

No studies detailing the use of deuterium exchange to identify and confirm the amine (N-H) proton signals were found.

Solvent Polarity Effects on Methylenic Proton Splitting Patterns

While it is reported that the splitting pattern of the methylenic protons is dependent on solvent polarity, specific data from studies using a range of solvents with varying polarities could not be located.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

A table of characteristic vibrational frequencies (cm⁻¹) and the assignment of these bands to specific functional group vibrations (e.g., N-H stretch, NO₂ asymmetric/symmetric stretch, C-N stretch, aromatic C-H stretch) is not available in the consulted literature.

Raman Spectroscopic Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its specific functional groups, including the nitro groups, the phenyl rings, and the central diamine linkage.

The most prominent features in the spectrum would arise from the symmetric and asymmetric stretching vibrations of the two nitro (NO₂) groups. The symmetric stretching mode is typically observed in the 1330-1370 cm⁻¹ region and is often strong and well-defined. The asymmetric stretch appears at a higher frequency, generally between 1500 and 1560 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment and conjugation within the molecule.

Vibrations associated with the aromatic rings also provide key structural information. The C-C stretching modes within the benzene (B151609) rings typically appear in the 1400-1600 cm⁻¹ range. The characteristic ring-breathing mode, a uniform expansion and contraction of the ring, is expected around 1000 cm⁻¹. Furthermore, C-H stretching vibrations of the aromatic rings are anticipated at frequencies above 3000 cm⁻¹.

The central methylene (B1212753) (-CH₂-) bridge and the carbon-nitrogen (C-N) bonds also contribute to the spectrum. The C-N stretching vibrations linked to the aromatic rings are expected in the 1250-1350 cm⁻¹ region. The vibrations of the methylene group, including stretching and bending modes, would also be present, though they may be weaker compared to the signals from the aromatic and nitro moieties.

While specific experimental data for this compound is not widely documented in publicly available literature, the expected vibrational modes can be predicted based on the analysis of its constituent functional groups.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibration of the carbon-hydrogen bonds on the phenyl rings. |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro groups. |

| Aromatic C-C Stretch | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene rings. |

| NO₂ Symmetric Stretch | 1330 - 1370 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro groups. |

| C-N Stretch | 1250 - 1350 | Stretching vibration of the bond between the phenyl ring carbon and the amine nitrogen. |

| Aromatic Ring Breathing | ~1000 | Symmetric radial expansion and contraction of the benzene rings. |

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₃H₁₂N₄O₄), this technique would provide definitive confirmation of its identity and offer insights into its fragmentation pathways under ionization.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its exact molecular mass (288.08 g/mol ). The presence of this peak confirms the molecular formula of the compound.

The fragmentation pattern provides further structural evidence. A primary and highly probable fragmentation pathway involves the cleavage of the bonds adjacent to the central methylene carbon, which is a common fragmentation site in such molecules. This would lead to the scission of the molecule into two primary fragments. The cleavage of a C-N bond connecting the methylene bridge to one of the nitrophenylamine moieties would be a characteristic fragmentation.

Another predictable fragmentation pathway involves the loss of the nitro groups (-NO₂), a common fragmentation for aromatic nitro compounds. This would result in fragment ions with m/z values corresponding to the loss of 46 mass units (the mass of NO₂). Successive losses or rearrangements involving the nitro groups, such as the loss of NO or O, are also plausible and help in confirming the presence of this functional group.

Key fragment ions that could be anticipated in the mass spectrum are summarized below.

| Ion/Fragment | Proposed Structure/Origin | Expected m/z |

| [C₁₃H₁₂N₄O₄]⁺ | Molecular Ion (M⁺) | 288 |

| [C₁₂H₁₀N₃O₄]⁺ | Loss of a CH₂N fragment followed by rearrangement or cleavage at the bridge. | Varies |

| [C₇H₇N₂O₂]⁺ | Cleavage of the methylene bridge, yielding a nitrophenylmethanimine fragment. | 151 |

| [C₆H₅N₂O₂]⁺ | Cleavage of the methylene bridge, yielding a nitrophenylaminyl radical cation. | 137 |

| [C₁₃H₁₂N₃O₂]⁺ | Loss of a nitro group (-NO₂) from the molecular ion. | 242 |

| [C₆H₆NO₂]⁺ | Ion corresponding to a nitrophenyl group. | 122 |

Analysis of these characteristic fragments allows for the unambiguous confirmation of the molecular structure of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For N,N'-bis(3-nitrophenyl)methanediamine, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Molecular Geometry Optimization and Conformational Landscapes

The optimization of the molecular geometry of this compound using DFT methods allows for the determination of the most stable three-dimensional arrangement of its atoms. These calculations can predict key structural parameters. While specific computational data for this molecule is not widely available in open-access literature, a crystallographic study has revealed significant details about its conformation. The C-N-C-N-C fragment of the molecule adopts a conformation that is nearly perpendicular.

Conformational analysis is crucial for understanding the molecule's flexibility and the various shapes it can adopt. For this compound, a key feature is the rotational freedom around the C-N bonds. The potential energy surface can be scanned by systematically changing the relevant dihedral (torsion) angles to identify low-energy conformers and the transition states that separate them. A notable experimental finding, which would be a key target for computational validation, is the C-N-C-N torsion angle of 81.18(18)°. This specific conformation is believed to be controlled by significant electronic effects within the molecule.

Table 1: Selected Theoretical vs. Experimental Geometric Parameters for this compound

| Parameter | Theoretical Value (Method/Basis Set) | Experimental Value |

|---|---|---|

| C-N-C-N Torsion Angle (°) | Data not available in accessible literature | 81.18 (18) |

| C-N Bond Length (Å) | Data not available in accessible literature | Data not available in accessible literature |

| N-C-N Bond Angle (°) | Data not available in accessible literature | Data not available in accessible literature |

This table is intended to be illustrative. Specific calculated values for this compound are not available in the reviewed literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

Table 2: Calculated Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available in accessible literature |

| LUMO Energy | Data not available in accessible literature |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in accessible literature |

This table illustrates the parameters obtained from HOMO-LUMO analysis. Specific values for the title compound are not available in the reviewed literature.

Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

In the case of this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) localized around the electronegative oxygen atoms of the nitro groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the amine groups, highlighting potential sites for nucleophilic interaction. This visualization provides a clear picture of the molecule's reactivity patterns and intermolecular interaction sites.

Prediction of Spectroscopic Data

DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei can assist in the interpretation of experimental NMR spectra, helping to confirm the molecular structure. While experimental spectra for related compounds are available, specific predicted spectroscopic data for this compound are not present in the accessible literature.

Quantum Mechanical Studies on Bonding and Stability

Beyond DFT, other quantum mechanical methods can be employed to perform a more profound analysis of the bonding and factors contributing to the stability of this compound.

Quantitative Assessment of Anomeric Stabilization Energies

A significant feature of the this compound structure is the presence of two anomeric effects within the central N-C-N linkage. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a chain or ring to prefer a specific conformation, which is often counterintuitive based on steric hindrance alone.

In this molecule, the interaction involves the delocalization of a lone pair of electrons from one of the nitrogen atoms into the antibonding orbital (σ) of the adjacent C-N bond (an n → σ interaction). The presence of two such interactions, one from each nitrogen atom into the adjacent C-N bond's σ* orbital, provides significant stabilization. This stereoelectronic effect is responsible for the observed perpendicular conformation of the C-N-C-N-C fragment. The findings from crystallographic studies represent the first experimental demonstration of two such anomeric effects existing in a single N-C-N unit.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Analysis of Inter- and Intramolecular Orbital Interactions

Theoretical investigations into the electronic structure of this compound have revealed significant intramolecular orbital interactions that govern its conformational preferences. A key finding is the presence of a "double anomeric effect" within the central N-C-N fragment of the molecule. researchgate.net This stereoelectronic effect, which is a donation of electron density from a nitrogen lone pair (n) to an adjacent antibonding C-N orbital (σ*), plays a crucial role in the molecule's stability.

Crystal Structure Prediction and Lattice Energy Calculations

Detailed computational studies concerning the ab initio crystal structure prediction and specific lattice energy calculations for this compound are not extensively available in the reviewed scientific literature. While experimental crystallographic data provides the actual solid-state structure, predictive computational modeling for this particular compound has not been a primary focus of published research. Such predictive studies would typically involve sophisticated computational methods to generate and rank a multitude of possible crystal packing arrangements based on their calculated lattice energies. The most stable predicted structures would then be compared with experimental data to validate the computational models. For related classes of compounds, like other nitrophenyl derivatives, such calculations often employ density functional theory (DFT) to assess the energies of different packing motifs.

Simulation of Crystal Packing and Supramolecular Motifs

While specific simulations of the crystal packing process for this compound have not been detailed in the literature, the experimentally determined crystal structure provides a clear picture of its supramolecular assembly. The molecule crystallizes in a manner where it is situated on a crystallographic twofold axis. researchgate.net The resulting crystal packing is characterized by the formation of complex sheets that are oriented parallel to the (100) crystal plane. researchgate.net

The table below summarizes the key crystallographic and conformational parameters that define the solid-state structure of the compound.

| Parameter | Value |

| Molecular Formula | C13H12N4O4 |

| Crystal System | Monoclinic |

| Special Position | Molecule lies on a crystallographic twofold axis |

| C-N-C-N Torsion Angles | 81.18(18)° |

| Key Supramolecular Interactions | N—H⋯O and C—H⋯O hydrogen bonds |

| Supramolecular Motif | Complex sheets parallel to the (100) plane |

Reactivity and Derivative Synthesis

Reactions Leading to Cyclic Compounds

The diamine structure of N,N'-bis(3-nitrophenyl)methanediamine serves as a scaffold for the synthesis of various heterocyclic compounds through reactions with aldehydes and other bifunctional electrophiles.

Cyclocondensation with Aqueous Formaldehyde (B43269) to Form Hexahydrotriazines

N,N'-bisarylmethanediamines that possess electron-withdrawing groups on the aromatic rings, such as the nitro groups in this compound, undergo acid-catalyzed cyclocondensation with aqueous formaldehyde. nih.govresearchgate.net This reaction, typically conducted in refluxing acetonitrile (B52724), results in the formation of 1,3,5-triaryl-1,3,5-hexahydrotriazines. nih.gov The process involves the reaction of the N,N'-bisarylmethylenediamine with formaldehyde, catalyzed by an acid like formic acid, to produce the corresponding hexahydrotriazine derivative in good yields. researchgate.net

Reaction Scheme: Cyclocondensation to Hexahydrotriazine

| Reactants | Conditions | Product |

|---|

Reactions with Other Aldehydes (e.g., Glyoxal) and Formation of Azacyclooctanes

The reaction of N,N'-bisarylmethanediamines with aldehydes other than formaldehyde can lead to different cyclic products. While many aldehydes such as benzaldehyde, acetaldehyde, and propionaldehyde (B47417) may fail to yield distinct products, the reaction of N,N'-bisphenylmethanediamine, a related analogue, with aqueous glyoxal (B1671930) has been shown to produce 2,4,6,8-tetraphenyl-2,4,6,8-tetraaza-bicyclo[3.3.0]octane. This suggests that this compound may undergo a similar condensation with glyoxal to form a bicyclic tetraaza compound rather than a simple azacyclooctane.

Strategies for Functionalization and Derivatization

Modification of the Nitrophenyl Moieties

A primary strategy for the functionalization of this compound involves the chemical reduction of the two nitrophenyl groups. The nitro group is one of the most readily reducible functional groups, and its conversion to an amino group opens up extensive possibilities for further derivatization. wikipedia.org This transformation converts the molecule into N,N'-bis(3-aminophenyl)methanediamine, a versatile intermediate.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation that can be achieved using a variety of reagents and conditions, allowing for chemoselectivity when other functional groups are present. wikipedia.orgcommonorganicchemistry.com

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C). It is highly efficient for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe) or zinc (Zn) in an acidic medium (e.g., acetic acid) provides a mild and effective method for reducing nitro groups to amines. commonorganicchemistry.com The Béchamp reaction, which uses iron and hydrochloric acid, is one of the oldest and most established industrial processes for this conversion. mdpi.com

Tin(II) Chloride (SnCl₂): This reagent offers a mild pathway to reduce nitro groups selectively in the presence of other reducible functionalities. commonorganicchemistry.com

Hydroiodic Acid (HI): HI in combination with H₃PO₂ can be used for the reduction of nitro groups. A key advantage of this method is the ease of work-up, which may only require the removal of volatile acids under reduced pressure. mdpi.com

The resulting amino groups on the N,N'-bis(3-aminophenyl)methanediamine can then undergo a wide array of subsequent reactions common to anilines, such as diazotization followed by Sandmeyer reactions, acylation to form amides, or alkylation, thereby enabling the synthesis of a broad spectrum of new derivatives.

Table of Reagents for Nitro Group Reduction

| Reagent/System | Description | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation; often the method of choice. | Can react with other functionalities like alkenes or alkynes. commonorganicchemistry.com |

| Fe / Acid (e.g., HCl, Acetic Acid) | A classic, mild, and cost-effective method. | Generally selective for the nitro group. commonorganicchemistry.commdpi.com |

| SnCl₂ | A mild reducing agent. | Good for substrates with other reducible groups. commonorganicchemistry.com |

| Zn / Acid (e.g., Acetic Acid) | Another mild metal-acid system. | Good for preserving other reducible groups. commonorganicchemistry.com |

Elaboration at the Central Methylene (B1212753) Bridge

The central methylene bridge of this compound, a key structural feature, presents opportunities for further molecular elaboration. This aminal linkage, characterized by the N-C-N bond, is susceptible to specific chemical transformations that can lead to the synthesis of various derivatives. Research into the reactivity of this moiety, particularly in analogous N,N'-diarylaminomethanes, has revealed pathways for cyclocondensation reactions, offering a route to more complex heterocyclic structures.

One of the most notable transformations involving the central methylene bridge is its reaction with formaldehyde. In an acid-catalyzed cyclocondensation reaction, N,N'-bisarylmethanediamines, including the closely related isomer N,N'-bis(4-nitrophenyl)methanediamine, react with aqueous formaldehyde to yield 1,3,5-triaryl-1,3,5-hexahydrotriazines. nih.gov This reaction demonstrates the ability of the aminal linkage to act as a building block for larger, more complex molecular architectures. The process involves the reaction of the N,N'-bisarylmethanediamine with formaldehyde in refluxing acetonitrile in the presence of a formic acid catalyst. nih.gov

The general reaction for the formation of these hexahydrotriazines from N,N'-bisarylmethanediamines is presented in the following table, which showcases the synthesis of a 1,3,5-triaryl-1,3,5-hexahydrotriazine from a related N,N'-bis(4-nitrophenyl)methanediamine.

| Starting Material | Reagent | Catalyst | Solvent | Condition | Product | Yield |

|---|---|---|---|---|---|---|

| N,N'-bis(4-nitrophenyl)methanediamine | Aqueous Formaldehyde | Formic Acid | Acetonitrile | Reflux | 1,3,5-tris(4-nitrophenyl)-1,3,5-hexahydrotriazine | Good |

While direct substitution or oxidation at the central methylene carbon of this compound has not been extensively documented, the general reactivity of aminals suggests that this linkage is susceptible to cleavage under acidic conditions. nih.gov This susceptibility can be exploited for further synthetic transformations, although it also indicates the compound's potential instability in acidic environments. The industrial synthesis of 4,4'-methylenedianiline (B154101) (MDA) from aniline (B41778) and formaldehyde proceeds through the formation of an aminal intermediate, N,N'-diphenylmethylenediamine, which then rearranges in acidic media. nih.gov This rearrangement underscores the reactivity of the methylene bridge in diarylaminomethanes.

Further elaboration of the this compound structure could potentially be achieved through N-alkylation of the secondary amine functionalities. General methods for the N-alkylation of diarylamines using alkyl halides in the presence of a base are well-established. st-andrews.ac.ukrsc.orgmasterorganicchemistry.com These reactions typically proceed via deprotonation of the N-H bond followed by nucleophilic attack on the alkyl halide. rsc.org The application of such methods to this compound would be expected to yield N,N'-dialkyl derivatives, thereby modifying the properties of the parent compound.

Applications in Advanced Materials Science

Design and Development of Organic Piezoelectric Materials

Organic piezoelectric materials represent a promising alternative to traditional inorganic ceramics, especially for applications in flexible electronics, biocompatible sensors, and energy harvesting devices. chemrxiv.org The design of these materials hinges on a deep understanding of the relationship between molecular structure and electromechanical properties.

The piezoelectric effect in any crystal is fundamentally linked to its crystallographic symmetry; only non-centrosymmetric point groups can exhibit a non-zero electric polarity and, therefore, piezoelectricity. chemrxiv.org In molecular crystals, the arrangement of molecules and the nature of their intermolecular interactions are paramount in establishing this required asymmetry. The structure of N,N'-bis(3-nitrophenyl)methanediamine provides a clear example of these principles. In its crystalline form, the molecule lies on a crystallographic twofold axis. researchgate.net The central C—N—C—N—C fragment adopts a conformation where the C—N—C—N torsion angles are approximately 81.18°, a geometry influenced by adjacent anomeric interactions. researchgate.net

Supramolecular chirality refers to the emergence of chiral structures from the ordered assembly of molecules, which themselves are not required to be chiral. mdpi.com This hierarchical transfer of asymmetry from the molecular level to the macroscopic level is crucial in creating functional materials. nih.gov In the context of piezoelectricity, the formation of a polar, chiral supramolecular arrangement is essential for a robust electromechanical response.

In this compound, the network of hydrogen bonds guides the self-assembly of individual molecules into ordered, polar sheets. researchgate.net This spontaneous organization creates a supramolecular structure with a net dipole moment. When mechanical stress is applied to such a crystal, it deforms the lattice, alters the distances between atoms, and changes the net dipole moment, resulting in the generation of a surface charge (the direct piezoelectric effect). Conversely, applying an external electric field can induce mechanical strain in the crystal by interacting with the aligned molecular dipoles (the inverse piezoelectric effect). The efficiency of this energy conversion is directly tied to the degree of polarity and order within the supramolecular assembly.

| Compound Name | Molecular Formula | Key Structural Feature | Relevance in Materials Science |

|---|---|---|---|

| This compound | C13H12N4O4 | Nitro groups at the meta (3) position. Forms complex sheets via N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net | Model compound for studying how molecular conformation and hydrogen bonding influence crystal packing in functional materials. researchgate.net |

| N,N'-bis(4-nitrophenyl)methanediamine (BPNA) | C13H12N4O4 evitachem.comlookchem.com | Nitro groups at the para (4) position. evitachem.com | Cited as a notable example of a single-component organic piezoelectric crystal, implying potential for flexible and biocompatible devices. chemrxiv.org |

Rational Design of Functional Molecular Materials

Rational design involves the deliberate engineering of molecules and their interactions to achieve specific material properties. This approach is particularly relevant for organic crystals, where subtle changes to molecular structure can lead to significant changes in macroscopic function.

The properties of molecular materials are not solely dependent on the molecules themselves but are heavily influenced by the weak, non-covalent forces between them, such as hydrogen bonds and van der Waals interactions. nih.govmdpi.com The rational design of materials like this compound focuses on controlling these interactions.

The crystal structure of this compound is stabilized by a specific combination of N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net These interactions are highly directional and act as "supramolecular synthons," guiding the molecules to assemble in a predictable manner. By modifying the molecular structure—for example, by changing the position or type of substituent on the phenyl rings—it is possible to alter these interactions. This can change the crystal's symmetry, density, and mechanical properties, thereby tuning its function. For instance, shifting the nitro group from the 3-position to the 4-position (as in BPNA) alters the electronic distribution and steric profile of the molecule, leading to a different hydrogen bonding network and, consequently, a different crystal packing arrangement with distinct material properties. chemrxiv.orgmdpi.com

Beyond the symmetry and interactions, the physical and mechanical properties of a crystal, described by its packing efficiency and elastic tensors, are critical to its performance. Crystal packing efficiency relates to how closely molecules are arranged, which affects the material's stability and density. The elastic tensor is a more complex property that describes the anisotropic response of the crystal to mechanical stress; in other words, how it stretches or compresses differently along various directions. advanceseng.comacs.org

The performance of a piezoelectric material is intimately linked to its mechanical properties. Elasticity allows the crystal to deform reversibly under stress, which is fundamental to the piezoelectric effect. nih.govadvanceseng.com The components of the elastic tensor quantify the stiffness or flexibility of the crystal along different crystallographic axes. aps.org A crystal that is flexible in the right direction can accommodate larger lattice distortions, which may lead to a greater change in polarization and a stronger piezoelectric response. Therefore, designing functional molecular materials involves not only achieving a non-centrosymmetric crystal structure but also optimizing the crystal packing and elastic properties to maximize the desired electromechanical coupling. chemrxiv.org

| Design Parameter | Description | Influence on Material Performance |

|---|---|---|

| Intermolecular Interactions (e.g., Hydrogen Bonds) | Directional, non-covalent forces that guide molecular self-assembly. nih.govmdpi.com | Determine crystal symmetry, polarity, and packing, which are prerequisites for properties like piezoelectricity. chemrxiv.org |

| Crystal Packing Efficiency | Describes how densely molecules are arranged in the crystal lattice. acs.org | Affects the material's stability, density, and lattice energy. Looser packing may facilitate the dipole separation needed for a piezoelectric response. chemrxiv.org |

| Elastic Tensors | A set of constants defining the relationship between stress and strain, quantifying the crystal's mechanical stiffness and anisotropy. advanceseng.comaps.org | Govern the material's mechanical flexibility and response to stress. An optimal elastic response is crucial for efficient electromechanical energy conversion. chemrxiv.orgnih.gov |

Conclusion and Future Research Directions

Synthesis and Structural Chemistry Summary

N,N'-bis(3-nitrophenyl)methanediamine is an organic compound with the chemical formula C13H12N4O4. lookchem.com While specific detailed synthesis procedures for this exact isomer are not extensively documented in the provided search results, the synthesis of the related compound, N,N'-bis(4-nitrophenyl)methanediamine, typically involves the reaction of 4-nitroaniline (B120555) with formaldehyde (B43269). evitachem.com It is probable that this compound can be synthesized through a similar condensation reaction between 3-nitroaniline (B104315) and formaldehyde, likely in a suitable solvent and potentially with the use of an acid or base catalyst. evitachem.com This compound is recognized as a chemical intermediate in the synthesis of various other molecules, including pharmaceuticals, agrochemicals, and dyes. lookchem.com

The structural chemistry of this compound reveals several noteworthy features. A key finding is the presence of two anomeric effects within a single N-C-N unit, a significant observation in structural chemistry. researchgate.net The conformation of the C—N—C—N—C fragment is nearly perpendicular, with C—N—C—N torsion angles of 81.18 (18)°. researchgate.net This specific geometry is influenced by a pair of adjacent anomeric interactions. researchgate.net

The 3-nitroanilino fragment of the molecule is essentially planar. researchgate.net In the crystalline state, the molecules are interconnected through a network of hydrogen bonds, including one N—H⋯O and two C—H⋯O interactions, forming complex sheets. researchgate.net

Below is a table summarizing the key structural and chemical data for this compound.

| Property | Value |

| Molecular Formula | C13H12N4O4 |

| C—N—C—N Torsion Angles | 81.18 (18)° |

| Key Structural Feature | Double anomeric effects in the N-C-N unit |

| Intermolecular Interactions | N—H⋯O and C—H⋯O hydrogen bonds |

Remaining Challenges and Unanswered Questions

Despite the foundational understanding of its structure, several aspects of this compound warrant further investigation. A primary challenge is the limited availability of detailed studies on its reaction kinetics and mechanisms. A deeper understanding of the factors influencing the yield and purity of its synthesis would be beneficial for its potential use as a chemical intermediate.

Furthermore, while its role as an intermediate is acknowledged, the full scope of its reactivity remains to be explored. Investigating its participation in a wider range of chemical transformations could unveil novel synthetic pathways to more complex molecules. The electrochemical and photochemical properties of this compound are also largely uncharacterized. Research in these areas could reveal potential applications in areas such as organic electronics or photochemistry.

A significant unanswered question revolves around the full implications of the observed double anomeric effect on the molecule's reactivity and physical properties. A comprehensive theoretical and experimental investigation into how this electronic feature influences its chemical behavior would be a valuable contribution to the field of physical organic chemistry.

Outlook for Novel Derivatives and Advanced Material Applications

The structural and chemical features of this compound suggest promising avenues for the development of novel derivatives and advanced materials. The presence of two nitro groups offers a route for chemical modification. For instance, the reduction of the nitro groups to amino groups would yield N,N'-bis(3-aminophenyl)methanediamine, a diamine monomer that could be a precursor for the synthesis of polyamides, polyimides, or other polymers with potentially interesting thermal and mechanical properties. evitachem.com

The aromatic nature of the nitrophenyl groups, combined with the flexible methylene (B1212753) bridge, makes this compound and its potential derivatives interesting candidates for applications in materials science. evitachem.com For example, related nitrophenyl compounds have been investigated for their potential in the development of piezoelectric materials. chemrxiv.org Exploring the piezoelectric properties of this compound and its derivatives could lead to new, metal-free, organic piezoelectric materials. chemrxiv.org

Furthermore, the ability of the molecule to form hydrogen-bonded networks suggests its potential use in the design of supramolecular assemblies and crystal engineering. researchgate.net By modifying the substituent groups on the phenyl rings, it may be possible to tune the intermolecular interactions to create materials with specific topologies and properties for applications in areas such as gas storage or catalysis. The development of novel energetic materials is another area where derivatives of this compound could be explored, as seen with related structures like N,N'-bis(4-nitro-1,2,5-oxadiazol-3-yl)-methanediamine. dtic.mil

Q & A

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : ¹H NMR analysis typically reveals singlet peaks for the methylene (-CH₂-) bridge (~4.5–5.0 ppm) and aromatic protons of the 3-nitrophenyl groups (δ 7.5–8.5 ppm). ¹³C NMR confirms the methanediamine backbone (δ 55–60 ppm for -CH₂-) and nitro-substituted aromatic carbons. Compare spectra with analogs like N,N′-bis(4-fluorophenyl)methanediamine for validation .

Q. What safety precautions are recommended for handling nitroaromatic compounds like this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of dust or vapors. Nitroaromatic compounds may exhibit toxicity or mutagenicity; refer to safety protocols for structurally similar compounds (e.g., Dikushuang derivatives) and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : The nitro (-NO₂) and amine (-NH-) groups participate in intermolecular hydrogen bonds, forming R₂²(8) or R₂²(10) graph sets. X-ray crystallography combined with Etter’s graph set analysis can map these interactions. For example, related methanediamine derivatives exhibit layered structures stabilized by N-H···O hydrogen bonds, which can be refined using SHELXL .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software?

- Methodological Answer : Twinning or disorder in nitro group orientations may complicate refinement. Use SHELXD for phase problem resolution and SHELXL for least-squares refinement with restraints on anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) is critical for resolving aromatic ring distortions .

Q. Can this compound serve as a precursor for supramolecular assemblies?

- Methodological Answer : Yes, the nitro groups act as hydrogen-bond acceptors, enabling coordination with metal ions or self-assembly into macrocycles. For instance, analogous bis-pyridyl methanediamines form eight-membered heterocycles via [3+1+3+1] cycloaddition, which can be characterized by powder XRD and DFT calculations .

Q. How do electronic effects of the 3-nitrophenyl substituents impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The meta-nitro groups withdraw electron density, reducing nucleophilicity at the amine centers. This can hinder alkylation but facilitate electrophilic aromatic substitution. Comparative studies with para-nitro analogs (e.g., N,N′-bis(4-nitrophenyl)methanediamine) using Hammett parameters (σₘ = 0.71) may quantify electronic effects .

Key Notes

- Contradictions in toxicity While the compound itself lacks explicit toxicity reports, structurally related nitroaromatics (e.g., Dikushuang) are banned due to teratogenicity . Always conduct preliminary toxicity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.